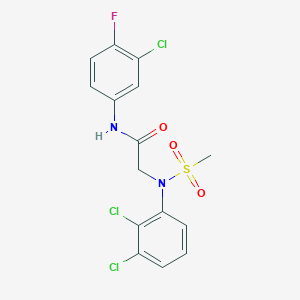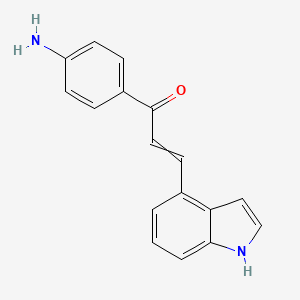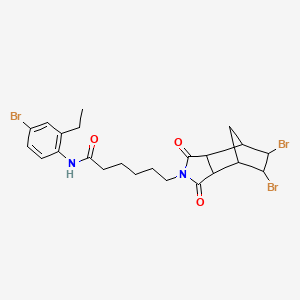![molecular formula C16H22GeNO8 B12463017 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is a complex organogermanium compound. This compound is notable for its unique bicyclic structure, which includes a germabicyclo[3.3.3]undecane core. The presence of germanium in the structure is particularly interesting due to the element’s applications in various fields, including electronics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate typically involves the reaction of 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane with 2-methyl phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the germabicyclo[3.3.3]undecane core, followed by its functionalization to introduce the hydroxy group. The final step involves esterification with 2-methyl phthalic anhydride. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate involves its interaction with biological molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar bicyclic structure but with silicon instead of germanium.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-based analogue with a methoxy group.
Uniqueness
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium-containing compounds often exhibit enhanced biological activity and stability compared to their silicon analogues.
Propiedades
Fórmula molecular |
C16H22GeNO8 |
|---|---|
Peso molecular |
429.0 g/mol |
InChI |
InChI=1S/C16H20GeNO7.H2O/c1-21-15(19)13-4-2-3-5-14(13)16(20)22-11-12-10-18-6-8-23-17(25-12)24-9-7-18;/h2-5,12H,6-11H2,1H3;1H2 |
Clave InChI |
VEYAKKDNYNRELV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)OCC2CN3CCO[Ge](O2)OCC3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
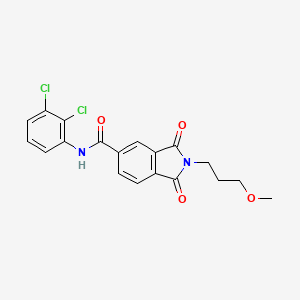
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
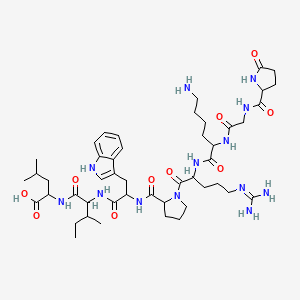

![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
